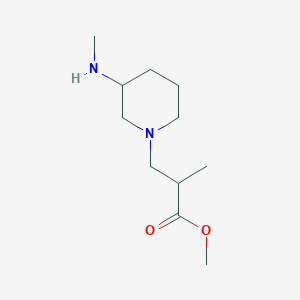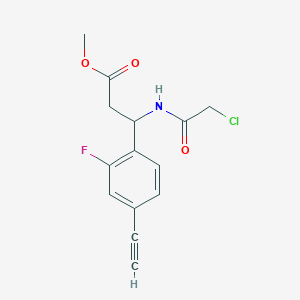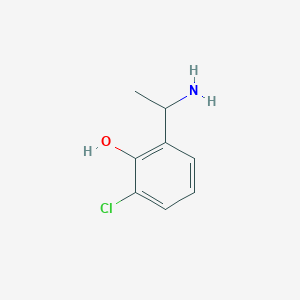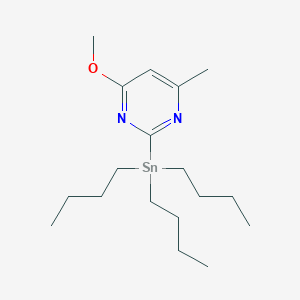
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 413.19 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate (Cs2CO3) in an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in the synthesis of organotin compounds. The scalability of this reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This compound can react with various aryl halides to form substituted pyrimidine derivatives .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., Cs2CO3), aryl halides.
Major Products: The major products formed from these reactions are substituted pyrimidine derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Applications De Recherche Scientifique
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired substituted pyrimidine product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-(tributylstannyl)pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
- 2-(Tributylstannyl)pyrimidine
Comparison: 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in the synthesis of substituted pyrimidine derivatives .
Propriétés
Formule moléculaire |
C18H34N2OSn |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
tributyl-(4-methoxy-6-methylpyrimidin-2-yl)stannane |
InChI |
InChI=1S/C6H7N2O.3C4H9.Sn/c1-5-3-6(9-2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
DQYVRBBGANKKNM-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


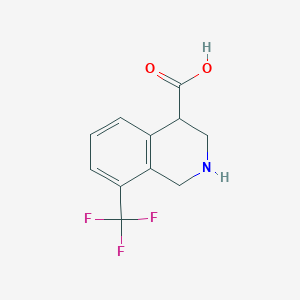

![benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13517219.png)
![tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13517226.png)
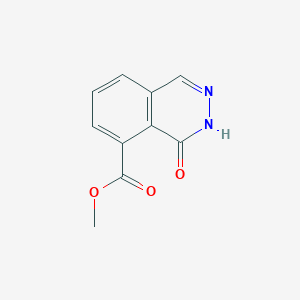
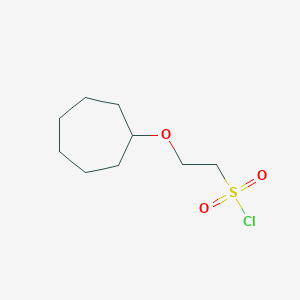
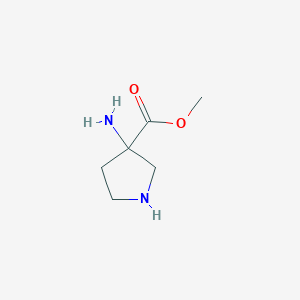
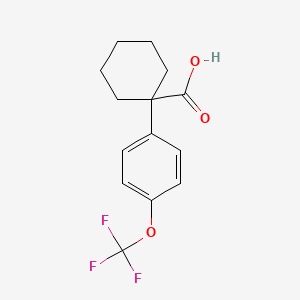
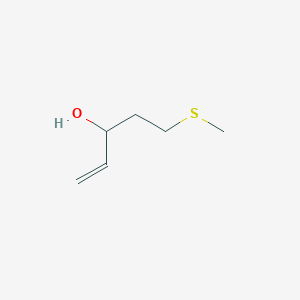
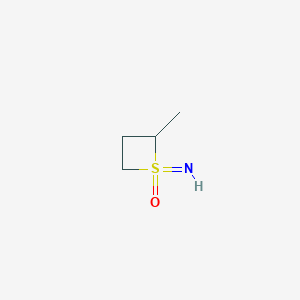
![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
